[1,2,4]Triazino[2,3-a]benzimidazole
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Overview
Description
Benzo[4,5]imidazo[1,2-b][1,2,4]triazine is a fused heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and agricultural science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[4,5]imidazo[1,2-b][1,2,4]triazine typically involves the reaction of 2-(halogenated alkyl)-1H-benzo[d]imidazoles with substituted phenylhydrazinyl alkyl derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper iodide (CuI) under controlled temperatures .
Industrial Production Methods: Industrial production methods for benzo[4,5]imidazo[1,2-b][1,2,4]triazine derivatives may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Benzo[4,5]imidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions often involve reagents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: H₂O₂ in acetic acid.
Reduction: NaBH₄ in methanol.
Substitution: Nucleophiles in DMF with CuI as a catalyst.
Major Products: The major products formed from these reactions include various substituted benzo[4,5]imidazo[1,2-b][1,2,4]triazine derivatives, which exhibit different biological activities .
Scientific Research Applications
Benzo[4,5]imidazo[1,2-b][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Industry: Utilized in the development of new agricultural fungicides to combat resistant fungi.
Mechanism of Action
The mechanism of action of benzo[4,5]imidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyrimidine: Shares a similar fused ring structure but differs in the nitrogen positioning within the rings.
Imidazo[1,2-b][1,2,4]triazine: Another fused heterocyclic compound with similar biological activities but different substitution patterns.
Properties
CAS No. |
41029-36-1 |
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Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
[1,2,4]triazino[2,3-a]benzimidazole |
InChI |
InChI=1S/C9H6N4/c1-2-4-8-7(3-1)12-9-10-5-6-11-13(8)9/h1-6H |
InChI Key |
SUEMHBFXYJZJBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2N=CC=N3 |
Origin of Product |
United States |
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